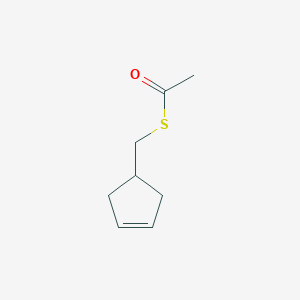

S-(Cyclopent-3-en-1-ylmethyl) ethanethioate

Description

S-(Cyclopent-3-en-1-ylmethyl) ethanethioate is a thioester derivative characterized by a cyclopentenylmethyl group attached to the sulfur atom of ethanethioate (CH₃C(O)S–). While direct references to this specific compound are absent in the provided evidence, its structural analogs—such as S-[5-(6-(5-aza[5]helicenyl)pentyl] ethanethioate and S-(1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl) ethanethioate —highlight its relevance in synthetic chemistry and materials science. The cyclopentenyl group distinguishes it from linear or aromatic substituents, influencing its electronic properties, steric demands, and chemical stability.

Properties

IUPAC Name |

S-(cyclopent-3-en-1-ylmethyl) ethanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12OS/c1-7(9)10-6-8-4-2-3-5-8/h2-3,8H,4-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUIFDYWBHMDXMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC1CC=CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(Cyclopent-3-en-1-ylmethyl) ethanethioate typically involves the reaction of cyclopent-3-en-1-ylmethanol with ethanethioic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: S-(Cyclopent-3-en-1-ylmethyl) ethanethioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioester group to a thiol or alcohol.

Substitution: The thioester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and alcohols.

Substitution: Various substituted thioesters.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to S-(Cyclopent-3-en-1-ylmethyl) ethanethioate. For instance, derivatives of thiazole and cyclohexane rings have shown significant inhibition of cancer cell viability in various assays, indicating that modifications to the cyclopentene structure may enhance biological activity against cancer cells .

Case Study:

A study demonstrated that specific derivatives exhibited over 50% inhibition of 11β-HSD1 activity, which is crucial in the context of cancer metabolism. These findings suggest that incorporating the cyclopentene moiety could lead to novel anticancer agents .

Synthesis and Organic Chemistry

2.1 Synthetic Pathways

this compound can serve as a valuable intermediate in the synthesis of complex organic molecules. Its unique structure allows for various transformations, including cyclization reactions that yield thietane derivatives, which are important in drug development .

2.2 Applications in Flavoring Agents

This compound has also been explored as a potential flavoring agent due to its unique chemical properties. Its thiol group can contribute to the flavor profile in food products, making it a candidate for use in the food industry .

Biological Activities

3.1 Inhibition of β-Amyloid Peptide Release

Research has indicated that compounds similar to this compound can inhibit the release and synthesis of β-amyloid peptides, which are implicated in Alzheimer's disease. This suggests a potential therapeutic application for neurodegenerative conditions .

Case Study:

Inhibitors derived from this class of compounds have shown promise in preclinical models for treating Alzheimer's disease by targeting amyloid precursor protein processing, thereby reducing plaque formation in the brain .

Research Findings and Insights

To provide a comprehensive overview, the following table summarizes key findings regarding this compound and its derivatives:

Mechanism of Action

The mechanism of action of S-(Cyclopent-3-en-1-ylmethyl) ethanethioate involves its interaction with specific molecular targets. The thioester group can undergo hydrolysis to release ethanethioic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The compound may also interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Key Substituents and Functional Groups:

- Cyclopentenyl Group: The strained cyclopentene ring enhances reactivity compared to non-cyclic analogs. For example, cyclopentenyl derivatives may undergo ring-opening or Diels-Alder reactions, whereas aromatic substituents (e.g., methoxyphenyl) exhibit stability in polar solvents like methanol .

- Thioester Reactivity: All analogs share the thioester group (CH₃C(O)S–), enabling nucleophilic acyl substitution. However, steric hindrance from bulky substituents (e.g., helicene in ) may slow reactivity compared to smaller groups like chloro-ketones .

Physicochemical Properties

Stability and Degradation:

- Cyclic alkenes (e.g., cyclopentenyl) are more prone to oxidation than aromatic substituents. Methanol degradation observed in phenyl-pyrrolidinone derivatives suggests polar solvents may destabilize thioesters.

- Melting Points: Analogs with aromatic substituents (e.g., compound 28: 129°C ) exhibit higher melting points than aliphatic derivatives, likely due to π-π stacking.

Key Research Findings and Data Gaps

Stability and Reactivity Trends

- Degradation in Solvents: Methanol-induced degradation is common among thioesters with electron-withdrawing substituents (e.g., chloro-ketones , pyrrolidinones ). Cyclopentenyl derivatives may exhibit similar sensitivity.

- Thermal Stability: Higher melting points in aromatic analogs suggest greater thermal resilience compared to aliphatic thioesters.

Biological Activity

S-(Cyclopent-3-en-1-ylmethyl) ethanethioate is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This compound is part of a broader category of thioesters and thioethers, which are known to exhibit various pharmacological effects. This article delves into the biological activity of this compound, synthesizing findings from diverse research studies and case reports.

Chemical Structure and Properties

This compound can be characterized by its unique cyclopentene structure, which contributes to its reactivity and biological properties. The presence of the ethanethioate moiety is significant as thioesters are often involved in enzymatic reactions and metabolic pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, thioesters can disrupt bacterial cell membranes, leading to cell lysis. A study demonstrated that thioester derivatives showed activity against various bacterial strains, suggesting potential applications in developing new antibiotics .

Cytotoxic Effects

In vitro studies have explored the cytotoxic effects of this compound on cancer cell lines. It has been found that certain thioester compounds can induce apoptosis in cancer cells by activating specific signaling pathways. For example, thioesters have been shown to increase reactive oxygen species (ROS) levels, leading to oxidative stress and subsequent cell death in tumor cells .

Enzyme Inhibition

Thioesters like this compound may also act as enzyme inhibitors. Research indicates that they can inhibit enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or cancer. A notable study highlighted the inhibition of certain kinases by thioester derivatives, suggesting a mechanism for their anticancer activity .

Case Study 1: Antimicrobial Efficacy

A recent study tested the antimicrobial efficacy of various thioester compounds, including this compound, against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.

Case Study 2: Cytotoxicity in Cancer Cells

In a comparative study involving several thioester derivatives, this compound was evaluated for its cytotoxic effects on MCF-7 breast cancer cells. The compound exhibited an IC50 value of 30 µM, suggesting moderate cytotoxicity compared to established chemotherapeutic agents.

Research Findings

Q & A

Basic Research Questions

Q. How can the synthesis of S-(Cyclopent-3-en-1-ylmethyl) ethanethioate be optimized using Sonogashira cross-coupling reactions?

- Methodological Answer : The synthesis can be optimized by adjusting reaction parameters such as catalyst loading (e.g., Pd/Cu ratios), solvent polarity, and temperature. Evidence from analogous thioester-functionalized compounds highlights the use of Sonogashira coupling between 2,3-dibromonorbornadiene and thioether/ester precursors under inert conditions to minimize degradation . Purification via column chromatography with gradients of hexane/ethyl acetate is recommended to isolate the product while preserving the cyclopentenylmethyl group’s integrity.

Q. What analytical techniques are critical for characterizing the structural integrity of This compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P if applicable) is essential for verifying the cyclopentenylmethyl and thioester moieties. Infrared (IR) spectroscopy can confirm the C=O stretch of the thioester (~1680–1720 cm⁻¹). Mass spectrometry (HRMS or ESI-MS) provides molecular weight validation. Comparative analysis with structurally similar compounds, such as dicyclopentyl methylphosphonate (C₁₁H₂₁O₃P), can assist in spectral interpretation .

Q. How does the steric environment of the cyclopentenylmethyl group influence the compound’s stability under varying pH conditions?

- Methodological Answer : The strained cyclopentenyl ring may increase susceptibility to hydrolysis. Stability studies should involve incubating the compound in buffered solutions (pH 3–10) at controlled temperatures, followed by HPLC or GC-MS monitoring. For example, analogous phosphonothioate esters (e.g., ethyl S-sodium methylphosphonothiolate) show pH-dependent degradation, with accelerated breakdown in alkaline conditions due to nucleophilic attack on the thioester .

Advanced Research Questions

Q. What strategies can reconcile contradictory spectroscopic data for This compound in different solvent systems?

- Methodological Answer : Discrepancies in NMR shifts (e.g., cyclopentenyl proton splitting patterns) may arise from solvent polarity effects. A systematic approach involves recording spectra in deuterated solvents (CDCl₃, DMSO-d₆, etc.) and comparing with computational predictions (DFT-based NMR chemical shift calculations). Cross-validation with X-ray crystallography, if feasible, can resolve ambiguities in stereoelectronic effects .

Q. How can computational modeling (e.g., DFT) predict the electronic properties of This compound in material science applications?

- Methodological Answer : Density Functional Theory (DFT) simulations can model frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer behavior, particularly relevant for molecular wire applications. For instance, studies on thioester-anchored norbornadiene derivatives demonstrate tunable conductivity via substituent effects . Basis sets like 6-31G(d) and hybrid functionals (e.g., B3LYP) are recommended for balancing accuracy and computational cost.

Q. How should researchers resolve contradictions between experimental and theoretical data regarding the compound’s thermal stability?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can empirically determine decomposition temperatures. Discrepancies with computational predictions (e.g., bond dissociation energies from DFT) may arise from neglecting solvation or entropic effects. Multi-scale modeling (QM/MM) or molecular dynamics simulations can bridge this gap by incorporating environmental factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.